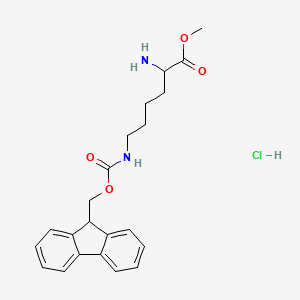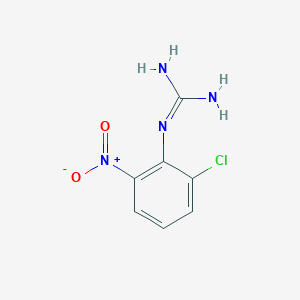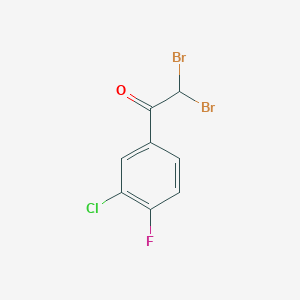
2,2-dibromo-1-(3-chloro-4-fluorophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibromo-1-(3-chloro-4-fluorophenyl)ethanone is an organic compound with the molecular formula C8H5Br2ClFO It is a halogenated ketone, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dibromo-1-(3-chloro-4-fluorophenyl)ethanone typically involves the bromination of 1-(3-chloro-4-fluorophenyl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, under controlled temperature conditions. The reaction proceeds via the formation of a bromonium ion intermediate, which subsequently reacts with the phenyl ring to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dibromo-1-(3-chloro-4-fluorophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Reduction Reactions: The compound can be reduced to the corresponding alcohol or alkane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), mild heating.
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran), low temperatures.
Oxidation: Oxidizing agents (KMnO4, CrO3), acidic or basic conditions, room temperature to reflux.
Major Products Formed
Substitution: Amino, thio, or alkoxy derivatives of the original compound.
Reduction: Corresponding alcohols or alkanes.
Oxidation: Carboxylic acids.
Aplicaciones Científicas De Investigación
2,2-Dibromo-1-(3-chloro-4-fluorophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe to study biological pathways involving halogenated compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,2-dibromo-1-(3-chloro-4-fluorophenyl)ethanone involves its interaction with biological molecules, such as proteins and nucleic acids. The compound can form covalent bonds with nucleophilic sites on these molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The presence of halogen atoms enhances the compound’s reactivity and ability to penetrate biological membranes, making it a potent bioactive agent.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4’-fluoroacetophenone
- 2-Bromo-4’-chloroacetophenone
- 2-Bromo-4’-(trifluoromethyl)acetophenone
- 2-Bromoacetophenone
- 2-Bromo-4’-methoxyacetophenone
- 2,3’-Dibromoacetophenone
Uniqueness
2,2-Dibromo-1-(3-chloro-4-fluorophenyl)ethanone is unique due to the presence of multiple halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring
Propiedades
Fórmula molecular |
C8H4Br2ClFO |
|---|---|
Peso molecular |
330.37 g/mol |
Nombre IUPAC |
2,2-dibromo-1-(3-chloro-4-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2ClFO/c9-8(10)7(13)4-1-2-6(12)5(11)3-4/h1-3,8H |
Clave InChI |
IRLUNFDCIHQKEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)C(Br)Br)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


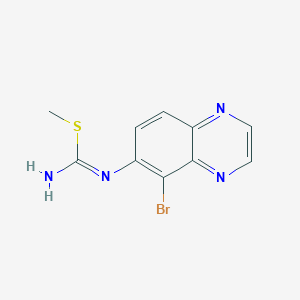
![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopentan]-2'-one](/img/structure/B13694578.png)

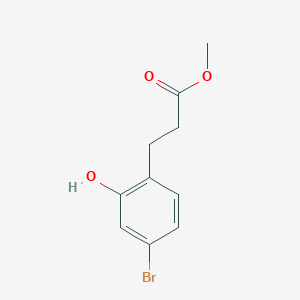
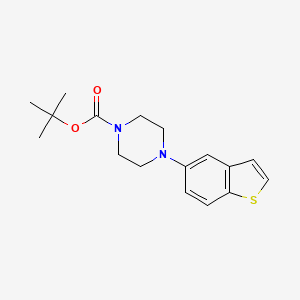


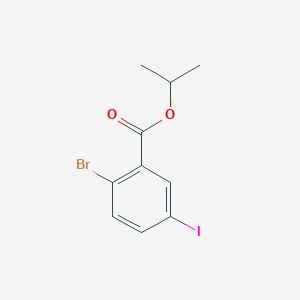
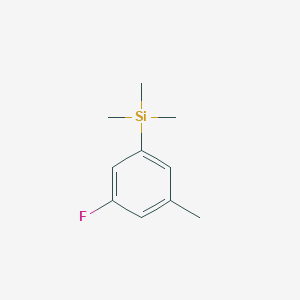
![2-[(4-Hydroxy-3-methoxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide](/img/structure/B13694642.png)
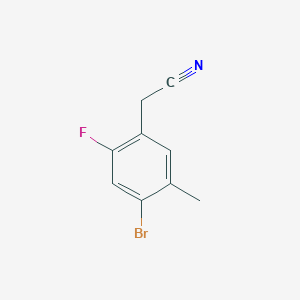
![Ethyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13694649.png)
